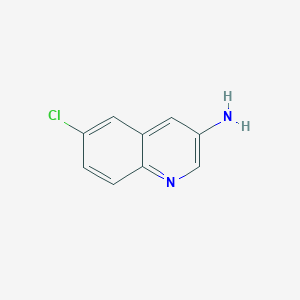

6-Chloroquinolin-3-amine

Overview

Description

6-Chloroquinolin-3-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a solid substance that should be stored in a sealed, dry environment at 2-8°C .

Synthesis Analysis

The synthesis of quinoline derivatives, such as this compound, often involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClN2/c10-7-1-2-9-6 (3-7)4-8 (11)5-12-9/h1-5H,11H2 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Amines, such as this compound, can undergo alkylation and acylation reactions . Alkylation involves the reaction of the amine with a primary alkyl halide, while acylation involves a nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 178.62 . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Antifungal and Antimicrobial Applications

6-Chloroquinolin-3-amine derivatives demonstrate promising antifungal and antimicrobial properties. The synthesis of secondary amines containing 2-chloroquinoline as a lipophilic domain, which includes the use of this compound, shows potential antifungal activity against strains like Aspergillus niger and Aspergillus flavus (Kumar et al., 2011). Similarly, the synthesis of secondary and tertiary amines bearing 2-chloro-6-methylquinoline has shown promising antifungal and antibacterial activity (Kumar et al., 2011).

Applications in Cancer Research

This compound derivatives have shown potential in cancer research. Novel 4-aminoquinoline derivatives synthesized for their antitumor properties showed excellent cytotoxicity against various cancer cell lines (Ren et al., 2013). Moreover, compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, derived from chloroquinoline, have been identified as potent apoptosis inducers and anticancer agents (Sirisoma et al., 2009).

Antimalarial Research

The role of chloroquinoline derivatives in antimalarial research is notable. Ruthenium(II) arene complexes with chloroquine analogue ligands, including chloroquinoline derivatives, have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum strains (Glans et al., 2012). This indicates the potential of chloroquinoline derivatives in developing new antimalarial agents.

Applications in Sensory Technology

Chloroquinoline derivatives have been used in developing chemosensors for nerve agents. Amines with various N-substituents, based on chloroquinoline, have been prepared for detecting nerve-agent mimics like diethylchlorophosphate (DCP) (Cai et al., 2017). The efficiency of these compounds highlights their significance in creating sensors for hazardous substances.

Other Chemical Applications

The versatility of chloroquinoline derivatives extends to other chemical applications. For example, the synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones has contributed to the development of novel compounds with potential applications in various fields (Yanni & Khalil, 2007).

Mechanism of Action

Target of Action

Quinoline derivatives, which include 6-chloroquinolin-3-amine, are known to have a broad range of biological targets due to their versatile structure .

Mode of Action

For instance, some quinoline derivatives inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

For example, some quinoline derivatives have been found to interact with the PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Result of Action

Quinoline derivatives have been found to exhibit a range of biological activities, including antimalarial, antimicrobial, and anticancer activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-chloroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZRXBMUTJXYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680187 | |

| Record name | 6-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1051372-60-1 | |

| Record name | 6-Chloroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

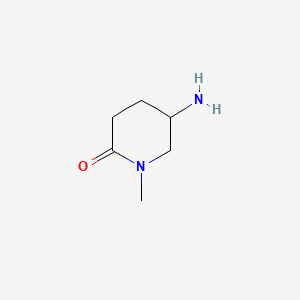

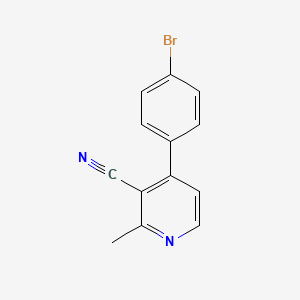

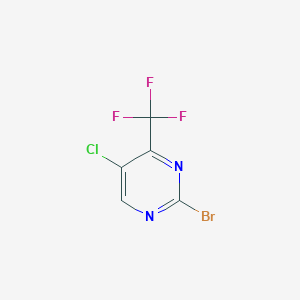

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)

![5-amino-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1524339.png)

![6-Bromothiazolo[5,4-b]pyridine](/img/structure/B1524342.png)

![tert-butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1524343.png)